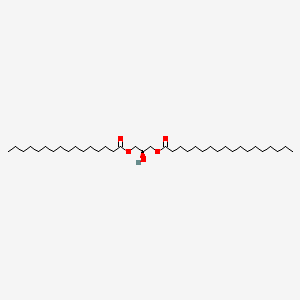
Calleryanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calleryanin involves the glycosylation of vanillin-based aglycones or late-stage derivatization of vanilloloside . The intermediates are synthesized from vanillin as the sole aromatic precursor. A mild acidic deacetylation step is key in the synthesis, providing the final products with yields ranging from 10% to 50% and a general purity of over 95% .
Industrial Production Methods
the scalable total synthesis approach mentioned above provides a potential pathway for large-scale production .
化学反応の分析
Types of Reactions
Calleryanin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include mild acids for deacetylation and glycosylation agents for the synthesis of glycosides . The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions involving this compound include various glycosides and esters, which are used in different scientific and industrial applications .
科学的研究の応用
Calleryanin has several scientific research applications:
作用機序
Calleryanin exerts its effects through its phenolic glycoside structure, which interacts with various molecular targets and pathways involved in plant defense mechanisms . The exact molecular targets and pathways are still under investigation, but it is known to play a role in the plant’s response to environmental stressors .
類似化合物との比較
Similar Compounds
Vanilloloside: Another vanillin-derived glucoside ester synthesized using similar methods.
Gastrodin: A related compound found in Origanum vulgare subspecies.
Uniqueness
Calleryanin is unique due to its specific glycoside structure and its role in plant defense mechanisms. Its synthesis from vanillin as the sole aromatic precursor also sets it apart from other similar compounds .
特性
分子式 |
C13H18O8 |
|---|---|
分子量 |
302.28 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[2-hydroxy-4-(hydroxymethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C13H18O8/c14-4-6-1-2-8(7(16)3-6)20-13-12(19)11(18)10(17)9(5-15)21-13/h1-3,9-19H,4-5H2/t9-,10-,11+,12-,13-/m1/s1 |
InChIキー |
AWHHJEGHYHOVRN-UJPOAAIJSA-N |
異性体SMILES |
C1=CC(=C(C=C1CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
C1=CC(=C(C=C1CO)O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


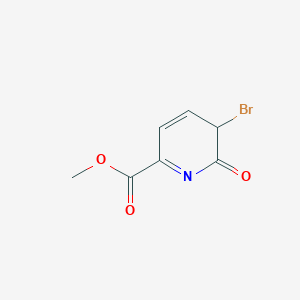
![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B12360545.png)


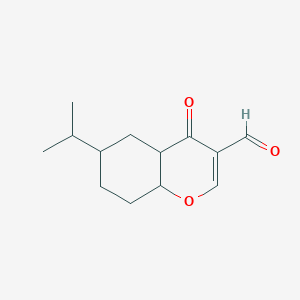
![2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]acetic acid](/img/structure/B12360566.png)
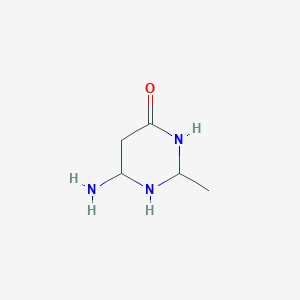

![ethyl 4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360586.png)
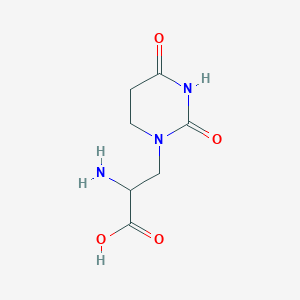
![9aH-imidazo[1,5-a]quinoxalin-4-one](/img/structure/B12360595.png)

